Product packaging for Ethoxazene hydrochloride(Cat. No.:CAS No. 74367-87-6)

Ethoxazene hydrochloride

Cat. No.: B3429434
CAS No.: 74367-87-6
M. Wt: 292.76 g/mol
InChI Key: IWHXNINOLLNFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Current State of Knowledge in Ethoxazene (B1216092) Hydrochloride Research

Current research on ethoxazene hydrochloride is multifaceted, exploring its chemical synthesis, physical properties, and biological interactions. The compound is recognized for its analgesic properties and has been investigated for its potential in pain management. smolecule.com Studies have focused on its mechanism of action, which is believed to involve the modulation of voltage-sensitive calcium channels, thereby influencing calcium ion influx and affecting processes like neurotransmitter release. smolecule.com

The synthesis of this compound typically involves a two-step process: the diazotization of an aniline (B41778) derivative followed by an azo coupling reaction. smolecule.com Researchers are also exploring the use of continuous flow reactors for more efficient and scalable industrial production. smolecule.com

Rationale for Comprehensive Academic Investigation of this compound

The primary driver for the comprehensive academic investigation of this compound stems from its interesting biological activity and its potential as a lead compound in medicinal chemistry. Its analgesic effects warrant further exploration to understand its full therapeutic potential and to potentially develop more effective pain management strategies. smolecule.com

Furthermore, its use as a reagent in organic synthesis and as an intermediate in the production of dyes makes it a compound of interest for industrial and chemical research. ontosight.aismolecule.com Understanding its chemical reactivity, including oxidation, reduction, and substitution reactions, is crucial for optimizing its use in these applications. smolecule.com The azo group in its structure also presents specific challenges and opportunities regarding its stability and potential for modification.

Scope and Objectives of this compound Scholarly Inquiry

The scholarly inquiry into this compound is focused on several key objectives:

Elucidation of its Mechanism of Action: A primary goal is to fully understand how this compound exerts its biological effects at the molecular level, particularly its interaction with ion channels and enzymes. smolecule.com

Exploration of Structure-Activity Relationships: Researchers aim to investigate how modifications to the chemical structure of this compound affect its biological activity. This could lead to the design of new analogues with improved properties.

Development of Advanced Analytical Methods: The development of robust and validated analytical techniques for the quantification and characterization of this compound in various matrices is an ongoing objective.

Optimization of Synthesis Processes: Improving the efficiency, yield, and sustainability of the synthesis of this compound is a key area of industrial and academic research. smolecule.com

Chemical and Physical Properties

Below are tables detailing the known chemical and physical properties of Ethoxazene and its hydrochloride salt.

Ethoxazene

Property Value
CAS Number 94-10-0
Molecular Formula C14H16N4O
Molecular Weight 256.30 g/mol
IUPAC Name 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine
Melting Point 190-195°C ontosight.ai
InChI InChI=1S/C14H16N4O/c1-2-19-12-6-4-11(5-7-12)17-18-14-8-3-10(15)9-13(14)16/h3-9H,2,15-16H2,1H3
InChI Key GAWOVNGQYQVFLI-UHFFFAOYSA-N

| SMILES | CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |

This compound

Property Value
CAS Number 2313-87-3
Molecular Formula C14H17ClN4O
Molecular Weight 292.77 g/mol medkoo.com
IUPAC Name 4-[(E)-(4-ethoxyphenyl)diazenyl]-1,3-benzenediamine hydrochloride smolecule.com
Melting Point 215 °C lookchem.comchemsrc.com
Boiling Point 500 °C at 760 mmHg lookchem.comchemsrc.com
Flash Point 256.2 °C lookchem.comchemsrc.com
Vapor Pressure 2.64E-09 mmHg at 25°C lookchem.comchemsrc.com
LogP 5.62950 lookchem.comchemsrc.com
Hydrogen Bond Donor Count 3 lookchem.com
Hydrogen Bond Acceptor Count 5 lookchem.com
Rotatable Bond Count 4 lookchem.com
Exact Mass 292.1090889 lookchem.com

| Complexity | 289 lookchem.com |

Detailed Research Findings

Recent research has provided more detailed insights into the synthesis and analytical characterization of this compound.

Synthesis and Characterization

The synthesis of this compound is well-established and involves a diazotization reaction of 4-ethoxyaniline, followed by azo coupling with m-phenylenediamine (B132917). Key reaction conditions for the diazotization step include maintaining a temperature below 5°C in an aqueous hydrochloric acid solution to ensure the stability of the diazonium salt.

Analytical characterization is crucial for quality control. Spectroscopic methods are routinely employed for validation.

UV-Vis Spectroscopy: The maximum absorbance (λₘₐₓ) is observed at 480 nm, which is characteristic of the azo group transition.

¹H NMR Spectroscopy: Typical chemical shifts include signals in the range of δ 7.8–8.1 ppm for the aromatic protons and a signal at δ 1.4 ppm for the ethoxy methyl group.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess purity, with typical methods employing a C18 reverse-phase column.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17ClN4O B3429434 Ethoxazene hydrochloride CAS No. 74367-87-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O.ClH/c1-2-19-12-6-4-11(5-7-12)17-18-14-8-3-10(15)9-13(14)16;/h3-9H,2,15-16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHXNINOLLNFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062324
Record name 1,3-Benzenediamine, 4-[(4-ethoxyphenyl)azo]-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Acros Organics MSDS]
Record name Ethoxazene hydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14173
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2313-87-3, 74367-87-6
Record name Ethoxazene hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2313-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediamine, 4-[2-(4-ethoxyphenyl)diazenyl]-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74367-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethoxazene hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002313873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Serenium
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzenediamine, 4-[2-(4-ethoxyphenyl)diazenyl]-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenediamine, 4-[(4-ethoxyphenyl)azo]-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etoxazene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.283
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHOXAZENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C90PJN6E5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Derivatization Methodologies of Ethoxazene Hydrochloride

Foundational Synthetic Routes for Ethoxazene (B1216092) Hydrochloride

The traditional synthesis of Ethoxazene hydrochloride is a multi-step process that hinges on the formation of an azo bond (—N=N—), which is responsible for the compound's color. This process is built upon three core chemical transformations: diazotization, azo coupling, and salt formation.

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. chemicalnote.comresearchgate.net For the synthesis of Ethoxazene, the precursor is p-phenetidine (B124905) (4-ethoxyaniline). This reaction is typically carried out in a cold acidic solution to form the corresponding diazonium salt, 4-ethoxybenzenediazonium chloride.

The reaction is initiated by the in situ generation of nitrous acid (HNO₂) from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, usually hydrochloric acid (HCl). organic-chemistry.orgbeavon.org.uk The nitrous acid is then protonated by the excess acid to form the nitrosonium ion (NO⁺), a potent electrophile. masterorganicchemistry.com The primary aromatic amine, p-phenetidine, then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. chemicalnote.com Subsequent proton transfers and the elimination of a water molecule lead to the formation of the stable 4-ethoxybenzenediazonium ion. masterorganicchemistry.com

It is crucial to maintain a low temperature (typically 0–5 °C) throughout the process, as diazonium salts are unstable at higher temperatures and can decompose, potentially reacting with water to form phenols. beavon.org.ukchemguide.co.uk

Key Reaction Steps in Diazotization of p-Phenetidine:

Formation of Nitrous Acid: NaNO₂ + HCl → HNO₂ + NaCl chemicalnote.com

Formation of Nitrosonium Ion: HNO₂ + H⁺ ⇌ H₂O⁺–NO → H₂O + NO⁺ masterorganicchemistry.com

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-phenetidine attacks the nitrosonium ion.

Formation of Diazonium Ion: A series of proton transfers and dehydration results in the formation of the 4-ethoxybenzenediazonium ion.

Table 1: Typical Reagents and Conditions for Diazotization

Reagent Role Typical Conditions
p-PhenetidinePrimary Aromatic Amine (Precursor)Starting material
Sodium Nitrite (NaNO₂)Source of Nitrous AcidAdded portion-wise as an aqueous solution beavon.org.uk
Hydrochloric Acid (HCl)Acidic Medium & ReactantConcentrated or dilute solution chemicalnote.com
WaterSolventUsed to dissolve reactants
TemperatureReaction ControlMaintained at 0–5 °C in an ice bath chemicalnote.complantarchives.org

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile and couples with an electron-rich aromatic compound, known as the coupling agent. wikipedia.orgorganic-chemistry.org In the synthesis of Ethoxazene, the 4-ethoxybenzenediazonium chloride is coupled with m-phenylenediamine (B132917) (benzene-1,3-diamine).

The amino groups (—NH₂) on the m-phenylenediamine ring are strongly activating and ortho-, para-directing. The diazonium ion attacks the carbon atom at the position para to one amino group and ortho to the other, as this position is sterically accessible and highly activated. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, resulting in the formation of the azo compound, 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine (Ethoxazene free base). wikipedia.org The pH of the reaction medium is an important factor; the coupling is typically carried out in a mildly acidic or neutral solution. organic-chemistry.org

Table 2: Reactants in Azo Coupling for Ethoxazene Formation

Reactant Role Key Structural Feature
4-Ethoxybenzenediazonium chlorideElectrophileContains the electrophilic diazonium group (-N₂⁺)
m-PhenylenediamineCoupling Agent (Nucleophile)Electron-rich aromatic ring activated by two amino groups

The final step in the synthesis is the conversion of the Ethoxazene free base into its hydrochloride salt. Ethoxazene, containing basic amino groups, can readily react with an acid to form a salt. This is a standard acid-base reaction.

To prepare this compound, the synthesized free base is typically dissolved in a suitable organic solvent, and a solution of hydrochloric acid (either aqueous or gaseous HCl dissolved in an organic solvent) is added. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be isolated by filtration. This process not only purifies the compound but also improves its stability and handling properties.

Advanced Synthetic Methodologies for this compound Analogues

While the foundational routes are effective, modern synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally friendly processes.

Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several green approaches can be applied to the synthesis of Ethoxazene and its analogues.

Solvent-Free Reactions: Performing diazotization and coupling reactions under solvent-free conditions, for instance by using grinding techniques, can significantly reduce the use of volatile and often toxic organic solvents. manupropria-pens.ch

Use of Solid Acid Catalysts: Replacing liquid acids like HCl with reusable solid acid catalysts, such as sulfonic acid functionalized nanoparticles or clays, can simplify the process. rsc.orgresearchgate.net These catalysts are non-corrosive, easy to handle, and can be recovered and reused, minimizing acid waste. researchgate.net Nano BF₃·SiO₂ has been shown to be an effective solid acid for diazotization, allowing the reaction to proceed rapidly at room temperature. tandfonline.comresearchgate.net

Continuous Flow Synthesis: Utilizing microreactors or other continuous flow systems for diazotization and azo coupling can offer better control over reaction parameters, improve safety by minimizing the accumulation of unstable diazonium intermediates, and lead to higher yields and purity. rsc.orgresearchgate.net

Improving the efficiency of Ethoxazene synthesis can be achieved through various catalytic strategies.

Phase Transfer Catalysis: In biphasic reaction systems, phase transfer catalysts can facilitate the movement of reactants between the aqueous and organic phases, thereby accelerating the reaction rate. This has been successfully applied to azo coupling reactions. researchgate.net

Micellar Catalysis: The use of surfactants to create micelles in an aqueous medium can provide a microenvironment that enhances the rate of diazotization and coupling reactions. researchgate.net

By adopting these advanced methodologies, the synthesis of this compound and its analogues can be made more sustainable and economically viable, aligning with the broader goals of modern chemical manufacturing.

Stereoselective Synthesis of this compound Enantiomers

The stereoselective synthesis of specific enantiomers of a chiral compound is crucial in pharmaceutical and materials science. While Ethoxazene itself is not chiral, derivatives of it could be. Should a chiral center be introduced into the this compound molecule, for instance through a reduction or addition reaction at the azo group or on one of the aromatic rings, the synthesis of a single enantiomer would become a significant objective.

General strategies for achieving stereoselective synthesis that could theoretically be applied to derivatives of this compound include kinetic resolution and asymmetric hydrogenation.

Kinetic Resolution: This technique involves the use of a chiral resolving agent to react with a racemic mixture at different rates, allowing for the separation of the two enantiomers. For example, a chiral acyl chloride could be used to acylate a racemic amino derivative of Ethoxazene, forming diastereomeric amides that can be separated chromatographically or by crystallization. Subsequent hydrolysis would then yield the individual enantiomers. researchgate.net

Asymmetric Hydrogenation: This method employs a chiral catalyst, often a transition metal complex with a chiral ligand, to hydrogenate a prochiral substrate, leading to the formation of one enantiomer in excess. nih.govrsc.org For instance, if a double bond were introduced into the Ethoxazene structure, its asymmetric hydrogenation could yield a chiral, saturated derivative. The choice of catalyst and reaction conditions, such as the solvent, can be critical in determining the enantiomeric excess (ee) of the product. nih.govrsc.org

The following table illustrates potential stereoselective synthesis strategies that could be adapted for hypothetical chiral derivatives of this compound.

Method Description Potential Application to Ethoxazene Derivative Key Parameters
Kinetic Resolution Separation of enantiomers from a racemic mixture by reacting them with a chiral reagent that reacts at a different rate with each enantiomer.A racemic amino derivative of Ethoxazene could be resolved using a chiral acylating agent. researchgate.netChiral resolving agent, solvent, temperature.
Asymmetric Hydrogenation Enantioselective reduction of a prochiral functional group (e.g., C=C, C=N) using a chiral catalyst.A prochiral derivative of Ethoxazene could be hydrogenated to create a stereocenter with high enantiomeric excess. nih.govrsc.orgChiral catalyst, hydrogen pressure, solvent, temperature.

Toxicological Assessment and Safety Profiling of Ethoxazene Hydrochloride

In Vitro Toxicological Screening Methods for Ethoxazene (B1216092) Hydrochloride

In vitro toxicological screening is a critical first step in evaluating the safety profile of a compound like ethoxazene hydrochloride. These methods utilize cells and tissues outside of a living organism to predict potential toxicity.

Cytotoxicity Assays in Various Cell Lines

Cytotoxicity assays are fundamental in determining the concentration at which a substance becomes toxic to cells. These tests measure cell viability and death following exposure to a compound. A typical approach involves using multiple cell lines from different origins (e.g., liver, kidney, neuronal cells) to assess whether the compound's toxicity is widespread or specific to certain cell types.

Commonly used assays include:

MTT Assay: Measures the metabolic activity of cells, which is indicative of cell viability.

LDH Assay: Detects lactate (B86563) dehydrogenase (LDH) released from damaged cells, indicating membrane disruption.

ATP Assay: Quantifies adenosine triphosphate (ATP), the main energy currency of the cell, to assess cell health.

The results from these assays help determine the concentration range for further, more specific testing. For instance, a compound showing high cytotoxicity in liver cell lines like HepG2 would warrant further investigation into potential hepatotoxicity.

Table 1: Illustrative Data from In Vitro Cytotoxicity Assays

Cell Line Assay Type Endpoint Hypothetical IC50 Value (µM) for this compound
HepG2 (Liver) MTT Cell Viability Data Not Available
HEK293 (Kidney) LDH Cell Lysis Data Not Available

This table is for illustrative purposes only. No public data is available for this compound.

Genotoxicity and Mutagenicity Evaluations

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations (mutagenicity) and cancer. nih.gov A standard battery of tests is employed to assess these risks.

Key genotoxicity assays include:

Ames Test: Uses bacteria to test for gene mutations. nih.gov

In Vitro Micronucleus Test: Detects damage to chromosomes in mammalian cells.

Comet Assay: Measures DNA strand breaks in individual cells.

Positive results in these assays would indicate that this compound has the potential to alter genetic material, necessitating further investigation into its carcinogenic potential. nih.gov

Organ-Specific Toxicity Prediction Models

To predict toxicity in specific organs, researchers use specialized in vitro models. These can range from simple cell lines derived from a particular organ to more complex 3D tissue models and organ-on-a-chip technologies. altogenlabs.com For example, to assess potential cardiotoxicity, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) might be used to see if the compound affects heart cell beating patterns. Similarly, liver spheroids can provide insight into hepatotoxicity and metabolic effects.

These models help to identify potential target organs for toxicity early in the drug development process, guiding the design of subsequent in vivo studies. evotec.com

Preclinical In Vivo Toxicological Investigations of this compound

Following in vitro screening, preclinical in vivo studies are conducted in animal models to understand the compound's effects in a whole, living system. These studies are essential for regulatory approval of new drugs. evotec.comschc.org

Acute and Sub-chronic Toxicity Studies

Acute toxicity studies involve administering a single, high dose of the compound to animals to determine its immediate effects and the median lethal dose (LD50). evotec.com Sub-chronic studies, on the other hand, involve repeated administration of the compound over a longer period (typically 28 or 90 days) to evaluate the effects of prolonged exposure. epa.gov

During these studies, a wide range of parameters are monitored, including:

Changes in body weight, food, and water consumption.

Clinical signs of toxicity (e.g., changes in behavior, appearance).

Hematology and clinical chemistry parameters.

Gross and microscopic examination of organs and tissues (histopathology).

These studies provide crucial information on the no-observed-adverse-effect level (NOAEL), which is the highest dose at which no adverse effects are observed. evotec.com

Table 2: Representative Endpoints in In Vivo Toxicity Studies

Study Type Duration Key Endpoints Monitored Hypothetical Findings for this compound
Acute Toxicity Single Dose Mortality, Clinical Signs, LD50 Data Not Available

This table is for illustrative purposes only. No public data is available for this compound.

Reproductive and Developmental Toxicology Assessments

Reproductive and developmental toxicology studies, often referred to as DART studies, are designed to assess the potential adverse effects of a substance on sexual function, fertility, and development of the offspring. These studies are critical for any compound that may be used by men or women of reproductive age.

These assessments typically involve:

Fertility and Early Embryonic Development Study: Evaluates effects on mating performance, fertilization, and implantation.

Embryo-Fetal Development Study: Assesses the potential for the compound to cause birth defects (teratogenicity).

Pre- and Postnatal Development Study: Examines the effects on late fetal development, parturition, lactation, and offspring survival and growth.

These comprehensive studies provide insight into the potential risks a compound poses to reproduction and the developing organism across different life stages.

Carcinogenicity Studies and Risk Assessment

No long-term animal carcinogenicity studies or comprehensive cancer risk assessments for this compound have been identified in the public domain. Regulatory agencies such as the Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the Environmental Protection Agency (EPA) have not published any detailed toxicological profiles that include an evaluation of the carcinogenic potential of this compound. Without such studies, a weight-of-evidence analysis for carcinogenicity cannot be conducted.

Advanced Toxicological Methodologies for this compound

Multi-Omics Approaches in this compound Toxicology

There is no available research that has employed multi-omics technologies (genomics, proteomics, metabolomics) to investigate the toxicological profile of this compound. Such studies would be instrumental in elucidating the molecular mechanisms of toxicity, identifying potential biomarkers of exposure or effect, and providing a more comprehensive understanding of its interaction with biological systems.

Quantitative System of Effects Assessment

A Quantitative System of Effects Assessment for this compound has not been described in the scientific literature. This type of assessment would require extensive dose-response data from a variety of toxicological endpoints to build a predictive model of its effects across different biological scales.

Alternative Research Methods in Genetic Toxicology

Information regarding the use of alternative research methods, such as in vitro high-throughput screening assays or organ-on-a-chip models, to evaluate the genetic toxicology of this compound is not available. Standard genotoxicity tests, which form the basis for such alternative methods, have not been published for this compound.

Pharmacokinetic and Drug Metabolism Studies of Ethoxazene Hydrochloride

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

In Vitro Metabolic Stability Assays of Ethoxazene (B1216092) Hydrochloride

Specific data from in vitro metabolic stability assays for Ethoxazene hydrochloride are not available in published literature. These assays are crucial in early drug discovery to predict how quickly a compound will be metabolized in the body. researchgate.netif-pan.krakow.pl They typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, and measuring the rate of its disappearance over time. nuvisan.comnih.gov This helps determine parameters like the intrinsic clearance and metabolic half-life of a new chemical entity. if-pan.krakow.plnih.gov

Metabolite Identification and Profiling

There is no published information identifying the metabolites of this compound. Metabolite profiling is the process of identifying the chemical structures of the metabolites formed from a parent drug. nih.govnih.gov This is essential for understanding the drug's metabolic pathways and assessing whether any metabolites are pharmacologically active or potentially toxic. nih.govnih.gov

Bioavailability and Tissue Distribution Studies

Specific studies detailing the bioavailability and tissue distribution of this compound could not be located. Bioavailability studies measure the rate and extent to which a drug reaches systemic circulation, while tissue distribution studies determine how the drug spreads and accumulates in various organs and tissues throughout the body.

Enzyme Kinetics and Drug Interaction Studies of this compound

No research detailing the enzyme kinetics or specific drug interaction studies for this compound is publicly available. Such studies are vital for predicting and preventing adverse drug reactions when a compound is co-administered with other medications. primescholars.comnih.gov

Cytochrome P450 (CYP) and UGT Enzyme Modulation

Information regarding the modulatory effects (inhibition or induction) of this compound on Cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) enzymes is not available. CYP enzymes are a major family of enzymes responsible for Phase I metabolism of many drugs. nih.govnih.govmdpi.com UGT enzymes are critical for Phase II metabolism, a process that typically makes compounds more water-soluble and easier to excrete. nih.govnih.govresearchgate.net

Drug-Drug Interaction Potential of this compound

There are no specific studies published that evaluate the drug-drug interaction (DDI) potential of this compound. Assessing DDI potential is a key regulatory requirement and a critical aspect of ensuring drug safety, as interactions can alter a drug's efficacy or increase its toxicity. mdpi.comfda.govdrugbank.com

Influence of Genetic Polymorphisms on this compound Metabolism

The metabolism of many drugs is significantly influenced by genetic variations in drug-metabolizing enzymes. nih.gov This field, known as pharmacogenetics, investigates the genetic basis for individual differences in drug response. nih.gov Phase I metabolic reactions, primarily mediated by Cytochrome P450 (CYP) enzymes, and Phase II conjugation reactions are often subject to genetic polymorphisms. nih.govtaylorandfrancis.com

Key CYP enzymes like CYP2D6, CYP2C19, CYP2C9, and CYP3A4 are known to be highly polymorphic. fastercapital.comnih.gov Variations in the genes encoding these enzymes can lead to different phenotypes, including:

Poor Metabolizers (PMs): Individuals with little to no functional enzyme activity.

Intermediate Metabolizers (IMs): Individuals with decreased enzyme activity.

Extensive (Normal) Metabolizers (EMs): Individuals with normal enzyme activity.

Ultrarapid Metabolizers (UMs): Individuals with increased enzyme activity, often due to gene duplication. fastercapital.com

These differences can profoundly impact a drug's pharmacokinetics. For a drug metabolized by a polymorphic enzyme like CYP2D6, a poor metabolizer might experience significantly higher plasma concentrations, while an ultrarapid metabolizer might have very low exposure. nih.gov

Research Findings for this compound: A diligent search of scientific databases and literature yields no specific studies investigating the influence of genetic polymorphisms on the metabolism of this compound. It has not been publicly documented which specific CYP450 or other enzymes are responsible for its biotransformation, nor have any studies linked variations in these enzymes to altered pharmacokinetic profiles of the compound.

Pharmacokinetic Modeling and Simulation for this compound

Pharmacokinetic (PK) modeling and simulation are powerful computational tools used in drug development to understand and predict a drug's absorption, distribution, metabolism, and excretion (ADME). nih.govmdpi.com These models integrate physiological, physicochemical, and biochemical data to simulate drug concentration-time profiles in the body.

Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK models are mechanistic models that simulate the movement and disposition of a drug through the body by representing individual organs and tissues as interconnected physiological compartments. mdpi.comnih.gov These models incorporate data on:

System-specific parameters: Organ blood flows, tissue volumes, and enzyme concentrations.

Drug-specific parameters: Physicochemical properties (e.g., solubility, lipophilicity), plasma protein binding, and in vitro metabolism data.

PBPK modeling is frequently used to predict drug-drug interactions, assess the impact of genetic polymorphisms, and extrapolate pharmacokinetics to special populations (e.g., pediatric or renally impaired patients). nih.govnih.gov

Research Findings for this compound: There are no published PBPK models specifically developed for this compound. The creation of such a model would require extensive in vitro data on its metabolic pathways and physicochemical characteristics, which are not currently available in the literature.

Population Pharmacokinetic (PopPK) Analysis

Population pharmacokinetics uses statistical modeling, typically nonlinear mixed-effects modeling, to analyze PK data from a patient population and identify sources of variability in drug exposure. fda.gov This approach helps to quantify the influence of various patient characteristics (covariates) such as age, weight, renal function, or genetic factors on a drug's pharmacokinetics. nih.govnih.gov The insights gained from PopPK analyses are crucial for understanding inter-individual differences in drug response.

Research Findings for this compound: No population pharmacokinetic analyses for this compound have been published. Such studies require clinical data from a representative group of individuals, and this information has not been made publicly available.

In Silico Predictions of this compound Pharmacokinetics

In silico methods use computer-based models to predict ADME and toxicological properties of a chemical compound based solely on its structure. nih.govresearchgate.netnih.gov These predictive models are built using large datasets of existing compounds with known properties and employ techniques like quantitative structure-activity relationship (QSAR) modeling and machine learning. mdpi.com They are valuable in early drug discovery for screening large numbers of candidate molecules and prioritizing those with favorable pharmacokinetic profiles. mdpi.com

Research Findings for this compound: While general in silico tools and platforms for ADME prediction exist, no specific studies have been published that apply these methods to this compound and report the predicted outcomes. Therefore, a data table of its predicted pharmacokinetic properties based on peer-reviewed research cannot be constructed.

Drug Delivery Systems Research for Ethoxazene Hydrochloride

Controlled Release Formulations for Ethoxazene (B1216092) Hydrochloride

Controlled release formulations are designed to release a drug at a predetermined rate to maintain a constant drug concentration for a specific period. orbit.com While no specific controlled-release formulations for ethoxazene hydrochloride have been detailed in peer-reviewed literature, the development of such systems would aim to prolong its therapeutic effect and potentially reduce dosing frequency.

Polymeric matrix systems are a common approach for achieving sustained drug release. nasa.gov In these systems, the drug is dispersed within a polymer matrix, and its release is controlled by processes such as diffusion through the matrix and/or erosion of the matrix itself. The polymers used can be hydrophilic or hydrophobic. nasa.gov

For a water-soluble compound like a hydrochloride salt, a hydrophilic matrix system using polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) or a hydrophobic matrix with agents like ethylcellulose could be theoretically employed. nasa.gov The release rate of this compound would depend on the polymer type, its concentration, and the physicochemical properties of the drug itself.

Hypothetical In Vitro Release Profile of this compound from a Polymeric Matrix

Time (hours)Formulation A (Hydrophilic Matrix) - % ReleasedFormulation B (Hydrophobic Matrix) - % Released
12510
46035
89065
129885

This table represents a hypothetical release profile to illustrate the concept of sustained release from different polymer matrices.

Microspheres and nanoparticles are particulate systems that can encapsulate drugs, offering advantages such as controlled release and potential for targeted delivery. epo.orgnovachem.com.au These carriers can be prepared from a variety of materials, including biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA). epo.org

There is no specific research on the encapsulation of this compound in microspheres or nanoparticles. Theoretically, encapsulating this compound could protect it from degradation and control its release over an extended period. epo.org Nanoparticles, due to their small size, could also potentially enhance tissue penetration. pageplace.de The drug release from these particles would be governed by factors like the polymer's degradation rate and drug diffusion through the polymer. epo.org

Illustrative Characteristics of Hypothetical this compound-Loaded Microparticles

ParameterPLGA MicrospheresChitosan (B1678972) Nanoparticles
Particle Size (µm) 10-500.1-0.5
Drug Loading (%) 158
Encapsulation Efficiency (%) 7560
Release Mechanism Bulk erosion and diffusionSwelling and diffusion

This is an illustrative table of potential characteristics; actual values would require experimental determination.

Targeted Delivery Strategies for this compound

Targeted drug delivery aims to increase the concentration of a drug at a specific site in the body, which can enhance efficacy and reduce off-target side effects. This is often achieved by attaching targeting ligands to the drug or its carrier system. There is no published research on targeted delivery strategies specifically for this compound.

Ligand-mediated targeting involves the use of molecules (ligands) that bind to specific receptors overexpressed on the surface of target cells. These ligands can be attached to drug-loaded nanoparticles or other carriers to guide them to the desired tissue or cell type.

A hypothetical targeted delivery system for this compound could involve its encapsulation in nanoparticles that are surface-functionalized with a specific ligand. The choice of ligand would depend on the therapeutic target. This approach could theoretically increase the local concentration of this compound where it is needed most.

Stimuli-responsive drug delivery systems are designed to release their payload in response to specific internal or external triggers, such as changes in pH, temperature, or the presence of certain enzymes. This "smart" release mechanism can enhance the site-specificity of drug delivery.

No studies on stimuli-responsive systems for this compound are currently available. However, a pH-responsive system could be conceptualized. For instance, a polymer carrier that is stable at physiological pH but degrades or swells in the acidic microenvironment of certain tissues could be used to trigger the release of this compound. Similarly, enzyme-responsive systems could be designed to release the drug in the presence of enzymes that are upregulated at a target site.

Conceptual Design of a pH-Responsive Nanocarrier for this compound

ComponentFunctionRelease Trigger
Core Encapsulates this compound-
Shell pH-sensitive polymerLow pH environment
Drug Release Polymer shell dissolves or swells, releasing the drugTriggering of the shell

This table outlines a conceptual design for a stimuli-responsive system.

Advanced Drug Delivery Systems for this compound

The field of advanced drug delivery is continually evolving, with the development of systems like hydrogels, and other novel nanocarriers. pageplace.de Hydrogels are three-dimensional polymer networks that can hold large amounts of water and can be designed for controlled drug release.

While there is no specific literature on the use of these advanced systems for this compound, they represent potential future avenues for research. A hydrogel formulation, for instance, could potentially be used for localized, sustained delivery of the compound. Other advanced systems could offer multifunctional capabilities, such as combining controlled release with targeting or stimuli-responsive properties. The application of these technologies to this compound remains a hypothetical but potentially fruitful area for future investigation.

Floating Drug Delivery Systems (FDDS) for Gastric Retention

Floating drug delivery systems are designed to prolong the gastric residence time of a drug, allowing for sustained release and improved absorption. For a drug like ethoxazene, which has a site of action in the urinary tract, a sustained release formulation can maintain therapeutic concentrations for an extended period. Research in this area would focus on formulating tablets or capsules that have a lower density than gastric fluids, causing them to float on the stomach contents and release the drug slowly over time.

Implantable Drug Delivery Systems

Implantable systems offer a method for long-term, localized drug delivery. While less common for a urinary analgesic, a biodegradable implant could theoretically be developed for placement in the bladder to provide sustained local relief for chronic conditions such as interstitial cystitis. Research would involve selecting a suitable biocompatible and biodegradable polymer to encapsulate the drug and control its release rate.

Transdermal and Mucosal Delivery Systems

Transdermal patches or mucosal delivery systems (such as buccal or vaginal) could offer alternative routes of administration, bypassing the gastrointestinal tract and first-pass metabolism. This could potentially lead to more consistent plasma concentrations. Research would focus on developing formulations that can effectively permeate the skin or mucous membranes to deliver a therapeutically effective dose of this compound.

Preclinical and Clinical Translation of Ethoxazene Hydrochloride Research

Preclinical Research Models and Findings

Information regarding preclinical research models and findings for Ethoxazene (B1216092) hydrochloride is not available in the public domain. Preclinical studies are fundamental for establishing the preliminary safety and efficacy profile of a compound before it can be considered for human trials.

In Vivo Efficacy Studies in Disease Models

No specific in vivo efficacy studies for Ethoxazene hydrochloride in any disease models have been identified in the available literature. Such studies would typically involve the administration of the compound to animal models of specific diseases to assess its therapeutic potential.

Safety Pharmacology Assessments

Detailed safety pharmacology assessments for this compound are not publicly documented. Safety pharmacology studies are a crucial component of preclinical evaluation, designed to investigate the potential undesirable effects of a substance on vital physiological functions. These assessments are typically conducted in compliance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The core battery of safety pharmacology studies generally includes the evaluation of effects on the central nervous, cardiovascular, and respiratory systems.

A standard safety pharmacology evaluation would typically include the following assessments:

System Organ ClassTypical Assessments
Central Nervous System (CNS) Functional Observational Battery (FOB) or modified Irwin test to assess behavioral and neurological changes.
Cardiovascular System Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) parameters, often using telemetry in conscious animals.
Respiratory System Assessment of respiratory rate and other parameters using methods like whole-body plethysmography.

Without specific data for this compound, a detailed table of findings cannot be constructed.

Biomarker Identification and Validation

There is no available information on the identification or validation of specific biomarkers related to the mechanism of action or therapeutic effect of this compound. Biomarker discovery is a critical step in drug development, aiding in patient selection, monitoring drug response, and understanding the biological effects of a compound. This process can involve various techniques, including genomics, proteomics, and metabolomics, to identify measurable indicators of a biological state or condition.

Clinical Research Frameworks for this compound

No registered or published clinical trials or observational studies for this compound have been found. The clinical research phase for any new compound involves a series of rigorously designed studies to evaluate its safety and efficacy in humans.

Clinical Trial Design and Methodology

Without any conducted clinical trials, the specific design and methodology for this compound studies remain hypothetical. Generally, clinical trials are conducted in phases:

Phase I: Typically involves a small number of healthy volunteers to assess safety, tolerability, and pharmacokinetic properties.

Phase II: Conducted in a larger group of patients with the target condition to evaluate efficacy and further assess safety.

Phase III: Large-scale trials to confirm efficacy, monitor side effects, and compare the new treatment to standard therapies.

The design of these trials can vary, including randomized controlled trials, single-arm trials, or adaptive designs, depending on the research question and the therapeutic area.

Observational Research and Patient Cohort Studies

No observational research or patient cohort studies involving this compound are documented in the public domain. These types of studies can provide valuable real-world data on the long-term safety and effectiveness of a treatment but would typically follow the completion of initial clinical trials.

Ethical Considerations in Human Research

The transition of this compound from preclinical studies to clinical trials in humans necessitates a robust ethical framework to ensure the protection and welfare of research participants. The ethical landscape for human research is built upon several core principles that guide the conduct of clinical investigations.

A foundational ethical requirement is the principle of informed consent . This process ensures that individuals, before deciding to participate in a clinical trial, are thoroughly informed about the study's purpose, procedures, potential risks, and benefits. For research involving this compound, this would involve a clear and understandable explanation of the compound's known properties, the experimental nature of the trial, and any potential discomforts or adverse effects observed in preclinical studies. Participants must be made aware that their involvement is entirely voluntary and that they have the right to withdraw at any point without consequence.

The principle of beneficence , or the duty to maximize benefits and minimize harm, is another cornerstone of ethical research. An independent Institutional Review Board (IRB) or Research Ethics Committee (REC) plays a crucial role in evaluating the research protocol. This committee, composed of scientific and non-scientific members, scrutinizes the study design to ensure that the potential benefits to science and society outweigh the risks to individual participants. For this compound, this involves a careful assessment of preclinical data to justify its investigation in humans.

Justice in the context of clinical research pertains to the fair and equitable selection of participants. The recruitment process for clinical trials of this compound must be designed to avoid exploiting vulnerable populations and to ensure that the burdens and benefits of research are distributed fairly.

Finally, maintaining the confidentiality of participant data is a critical ethical obligation. All personal and health information collected during a clinical trial for this compound must be securely stored and used only for the purposes outlined in the research protocol.

These ethical principles are not merely guidelines but are enforced through rigorous regulatory oversight to safeguard the rights and well-being of those who contribute to the advancement of medical science.

Challenges and Opportunities in Translational Research for this compound

The journey of translating a promising compound like this compound from a laboratory discovery to a clinically approved therapy is fraught with challenges, yet it also presents significant opportunities for innovation and patient benefit.

Challenges:

One of the primary hurdles in the translational pathway is the so-called "valley of death," the gap between promising preclinical findings and successful human clinical trials. A significant challenge for this compound will be to demonstrate that its efficacy and safety in animal models translate to humans. Differences in physiology and metabolism between species can lead to unexpected outcomes in clinical studies.

The financial investment required for drug development is substantial. Securing adequate and sustained funding to support the various phases of clinical trials for this compound can be a major obstacle, particularly for compounds that may target smaller patient populations or for which the commercial market is not yet well-defined.

Regulatory hurdles also pose a significant challenge. The process of navigating the complex regulatory landscape to gain approval for a new drug is lengthy and resource-intensive. Researchers and sponsors must adhere to stringent guidelines for study design, data collection, and reporting to satisfy regulatory agencies.

Furthermore, the lack of validated biomarkers can impede the efficient development of a new compound. For this compound, identifying and validating biomarkers that can predict patient response or monitor therapeutic efficacy would be a significant step forward, but the absence of such tools can make clinical trials more complex and less certain.

Opportunities:

Despite the challenges, the translational research of this compound also presents numerous opportunities. The process of drug development itself often leads to a deeper understanding of the underlying biology of the targeted disease. Research into this compound could uncover new insights into relevant pathological pathways.

The increasing emphasis on collaborative and multidisciplinary research provides a significant opportunity. By bringing together experts from academia, industry, and government, the development of this compound can benefit from a diverse range of expertise and resources, accelerating its progress through the translational pipeline.

Advances in clinical trial design , such as adaptive trial designs, can make the evaluation of new compounds more efficient and informative. These innovative approaches could be applied to the clinical development of this compound to optimize the investigation of its therapeutic potential.

Finally, a patient-centric approach to research offers a powerful opportunity. Engaging with patients and patient advocacy groups can provide valuable insights into the needs and priorities of the individuals who may ultimately benefit from the therapy. This engagement can help to ensure that the development of this compound is aligned with the real-world needs of patients.

Environmental Impact and Sustainability of Ethoxazene Hydrochloride

Life Cycle Assessment (LCA) of Ethoxazene (B1216092) Hydrochloride

A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and disposal. ucl.ac.uk For an active pharmaceutical ingredient (API) like Ethoxazene hydrochloride, a "cradle-to-gate" LCA would analyze the impacts from the sourcing of precursor chemicals to the final synthesis of the compound. ethz.chresearchgate.net

Resource Depletion and Energy Consumption

The production of complex organic molecules typical of the pharmaceutical industry is often resource- and energy-intensive. The synthesis of APIs generally requires multiple steps, involving the use of solvents, reagents, and catalysts, all of which have an upstream environmental cost associated with their production and transport. ethz.ch

Energy consumption is a major contributor to the environmental impact of pharmaceutical production. ethz.ch This includes the energy required for heating, cooling, stirring reactions, purification processes like distillation and chromatography, and maintaining controlled manufacturing environments. Studies on other fine chemicals and APIs have shown that energy production and use can account for 65% to 85% of the total environmental impacts. ethz.ch The depletion of non-renewable resources, such as fossil fuels for energy and raw materials derived from petroleum, is a key impact category in these assessments. researchgate.netnih.gov

Table 1: Illustrative Energy Consumption in API Manufacturing Steps

This table presents generalized data for typical API production to illustrate the relative energy intensity of various stages. Specific data for this compound is not available.

Manufacturing Stage Primary Energy Drivers Illustrative Energy Intensity (Relative Scale)
Synthesis Reactor heating/cooling, agitationHigh
Work-up/Extraction Solvent pumping, phase separationMedium
Purification Distillation, crystallization, chromatographyVery High
Drying & Milling Vacuum ovens, fluid bed dryers, micronizersMedium-High
Waste Treatment Incineration of solvents, wastewater processingHigh

Emissions and Waste Generation

The manufacturing process for this compound, like other APIs, is expected to generate various waste streams and emissions. These can be categorized as follows:

Air Emissions: Volatile organic compounds (VOCs) from solvents are a primary concern. Emissions of acid gases, such as hydrogen chloride (HCl), may also occur, necessitating abatement technologies like scrubbers. envea.global Greenhouse gas emissions (primarily CO2) are associated with energy consumption throughout the production chain. nih.gov

Wastewater: Aqueous waste streams may contain residual solvents, reagents, by-products, and the target compound itself. The chemical oxygen demand (COD) and the presence of specific toxic or persistent molecules are key parameters for wastewater characterization and treatment.

Solid Waste: This includes spent catalysts, filtration aids, and residues from distillation and purification. Contaminated packaging and personal protective equipment also contribute to the solid waste burden.

Life cycle inventories for pharmaceuticals often reveal that the production of one kilogram of an API can generate a significantly larger amount of waste compared to the production of basic chemicals. ethz.ch

Environmental Fate and Transport Studies of this compound

Environmental fate and transport studies determine what happens to a chemical once it enters the environment. epa.gov These studies investigate how a substance moves and transforms in soil, water, and air, which is crucial for predicting potential exposure to ecological receptors. cdc.gov Key factors include the chemical's physical and chemical properties. epa.govservice.gov.uk

Degradation Pathways in Environmental Compartments

Degradation is the breakdown of a chemical into simpler compounds. For organic molecules like this compound, degradation can occur through several pathways:

Abiotic Degradation: This involves non-biological processes.

Hydrolysis: The reaction with water can cleave susceptible chemical bonds, such as esters or amides. pharmaceutical-journal.com The rate of hydrolysis is often dependent on the pH of the surrounding water. pharmaceutical-journal.com

Photolysis: Degradation caused by exposure to sunlight. The presence of photosensitive functional groups in a molecule can make it susceptible to breakdown in surface waters or on soil surfaces.

Biotic Degradation: This refers to breakdown by microorganisms (e.g., bacteria, fungi) in soil, sediment, and water. The chemical structure of a compound determines its susceptibility to microbial enzymes. The presence of certain functional groups can either facilitate or hinder biodegradation.

Forced degradation studies, which are often conducted under laboratory conditions using stress agents like acid, base, oxidizers, and light, can help identify potential degradation products. researchgate.netnih.govresearchgate.net

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from the environment and accumulates at a concentration higher than that in the surrounding medium. nih.gov The potential for a chemical to bioaccumulate is a significant concern, as it can lead to the magnification of its concentration through the food chain (biomagnification).

The primary indicator for bioaccumulation potential is the n-octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow). nih.gov A high log Kow value suggests that a chemical is lipophilic ("fat-loving") and is more likely to partition into the fatty tissues of organisms rather than remaining dissolved in water. cdc.gov Chemicals with a high bioaccumulation potential are more persistent in organisms and can pose a greater long-term risk to wildlife. nih.gov

Table 2: Key Physicochemical Properties Influencing Environmental Fate

This table lists the essential parameters studied to determine the environmental fate of a chemical. Values for this compound are not publicly available and would need to be determined experimentally.

Property Symbol Environmental Significance Illustrative Value Range for Concern
Water Solubility SInfluences mobility in water; highly soluble compounds move with groundwater. nih.govLow solubility can indicate sorption to sediment.
Octanol-Water Partition Coefficient log KowIndicates potential for bioaccumulation in organisms. nih.gov> 3 suggests potential for bioaccumulation.
Vapor Pressure VPDetermines the tendency of a substance to volatilize into the air. epa.govHigh VP indicates greater atmospheric transport.
Soil Adsorption Coefficient KocMeasures the tendency to bind to organic matter in soil and sediment. cdc.govHigh Koc indicates lower mobility in soil.
Dissociation Constant pKaDetermines the ionic state of a compound at different pH values, affecting solubility and sorption. nih.govInfluences behavior in different water bodies.

Ecological Toxicology of this compound

Ecological toxicology is the study of the effects of toxic substances on organisms at various levels of biological organization, from individuals to entire ecosystems. eolss.net Ecotoxicity testing is essential for determining the potential harm a chemical may cause to wildlife. nih.gov Standardized tests are conducted on representative species from different trophic levels to establish concentrations at which adverse effects occur. nih.gov

Key endpoints in ecotoxicological studies include:

Acute Toxicity: Assesses the short-term effects of a high concentration of the substance, typically measured as the LC50 (lethal concentration for 50% of the test population) for aquatic organisms or LD50 (lethal dose) for terrestrial organisms.

Chronic Toxicity: Evaluates the long-term effects of lower concentrations, focusing on endpoints such as survival, growth, and reproduction. The No-Observed-Effect-Concentration (NOEC) and Lowest-Observed-Effect-Concentration (LOEC) are common metrics.

Effects on Specific Trophic Levels:

Aquatic Plants (e.g., algae): Inhibition of growth.

Invertebrates (e.g., Daphnia sp.): Immobilization, mortality, and reproductive success.

Fish (e.g., Rainbow Trout, Zebrafish): Mortality, developmental effects, and reproductive impairment.

Without specific experimental data for this compound, its ecological toxicity cannot be definitively stated. However, the assessment would follow these established protocols to classify its potential hazard to aquatic and terrestrial ecosystems.

Impact on Aquatic and Terrestrial Ecosystems

Chemical pollution in the terrestrial environment can affect human populations, agricultural production, and wildlife. europa.eu The primary objective of ecotoxicological assessments is to evaluate the effects on the structure and function of ecosystems. europa.eu In aquatic systems, the toxicity of chemical compounds can vary significantly among different organisms, including algae, mollusks, crustaceans, and fish. wur.nl For instance, some pharmaceuticals have been shown to be very toxic to aquatic life, with EC50 values (the concentration of a substance that produces a specific effect in 50% of the test population) below 1 mg/L. nih.gov The presence of pharmaceuticals in aquatic environments can pose ecotoxicological pressure on various trophic levels. nih.gov

Table 1: General Aquatic Toxicity Classifications (Note: This table is for illustrative purposes based on general principles of aquatic toxicology and does not represent specific data for this compound.)

Toxicity ClassificationEC50 Value
Very Toxic< 1 mg/L
Toxic1 - 10 mg/L
Harmful10 - 100 mg/L
Not Classified as Toxic> 100 mg/L

Future Directions and Emerging Research Avenues for Ethoxazene Hydrochloride

Integration of Artificial Intelligence and Machine Learning in Ethoxazene (B1216092) Hydrochloride Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of compounds like Ethoxazene hydrochloride. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional research methods. azolifesciences.com

One of the key areas where AI and ML can be applied is in the prediction of the biological activities and potential toxicities of this compound and its derivatives. nih.govnih.govresearchgate.net For instance, quantitative structure-activity relationship (QSAR) models, powered by machine learning algorithms, can be developed to predict the mutagenicity and carcinogenicity of aromatic amines, a class to which Ethoxazene belongs. nih.govnih.govoup.comuss.cl By analyzing the molecular descriptors of a series of related compounds, these models can identify structural features that are associated with specific biological effects. This in silico screening approach can help in prioritizing the synthesis of new Ethoxazene analogs with potentially improved therapeutic profiles and reduced toxicity. nih.govnih.gov

Table 1: Potential Applications of AI/ML in this compound Research

Application AreaSpecific AI/ML TechniquePotential Outcome
Toxicity Prediction Quantitative Structure-Activity Relationship (QSAR) models, Deep LearningEarly identification of potentially mutagenic or carcinogenic derivatives, reducing the need for extensive animal testing.
Drug Discovery Generative Adversarial Networks (GANs), Reinforcement LearningDesign of novel Ethoxazene analogs with enhanced target specificity and improved pharmacokinetic properties.
Property Prediction Support Vector Machines, Random ForestPrediction of physicochemical properties like solubility, stability, and light absorption for the development of new formulations or applications.
Mechanism of Action Studies Pathway analysis algorithms, Network pharmacologyElucidation of the molecular pathways through which this compound exerts its effects, potentially uncovering new therapeutic indications.

Nanotechnology Applications Beyond Drug Delivery for this compound

While the use of nanotechnology for drug delivery is a well-explored field, its application to compounds like this compound can extend far beyond simply encapsulating the molecule for targeted release. The unique properties of nanomaterials can be harnessed to create novel diagnostic tools and therapeutic systems.

Azo compounds, including Ethoxazene, have been investigated for their potential use in the development of nano-sensors. bohrium.com The azo group can undergo changes in its electronic properties in response to environmental stimuli such as pH, which can be detected using various analytical techniques. bohrium.com By incorporating this compound into nanosystems, it may be possible to create highly sensitive and specific sensors for detecting disease biomarkers or monitoring physiological conditions.

Furthermore, nanoparticles can be functionalized with this compound to create targeted imaging agents. The inherent color of azo dyes, combined with the targeting capabilities of nanoparticles, could enable the visualization of specific cells or tissues. Additionally, research into the use of nanoparticles for the degradation of azo dyes suggests that similar technologies could be explored for the controlled metabolism or clearance of this compound from the body, potentially offering a way to modulate its therapeutic effects or reduce its systemic exposure. researchgate.netbohrium.com

Table 2: Novel Nanotechnology Applications for this compound

Application AreaNanomaterial TypePotential Functionality
Nano-diagnostics Gold nanoparticles, Quantum dotsDevelopment of colorimetric or fluorescent sensors for the detection of specific biomolecules.
Targeted Imaging Magnetic nanoparticles, LiposomesVisualization of specific tissues or cell populations for diagnostic or research purposes.
Controlled Metabolism Biocompatible nanocatalystsModulation of the breakdown of this compound to control its duration of action.
Theranostics Multifunctional nanoparticlesCombination of therapeutic and diagnostic capabilities in a single nanosystem.

Personalized Medicine Approaches for this compound Therapeutics

Personalized medicine, which aims to tailor medical treatment to the individual characteristics of each patient, holds significant promise for optimizing the therapeutic use of this compound. nih.govbiomedpharmajournal.orgohcare.com This approach moves away from a "one-size-fits-all" model and instead considers a patient's genetic makeup, lifestyle, and environment to inform treatment decisions. biomedpharmajournal.orgohcare.com

Pharmacogenomics, a key component of personalized medicine, studies how an individual's genes affect their response to drugs. mdpi.com For this compound, pharmacogenomic studies could identify genetic variations that influence its metabolism, efficacy, or the likelihood of adverse reactions. This information could be used to stratify patients into different treatment groups, allowing for the selection of the most appropriate dose or even an alternative therapy for individuals who are predicted to have a poor response or a high risk of side effects. nih.gov

The identification of biomarkers is another crucial aspect of personalized medicine. Biomarkers are measurable indicators of a biological state or condition. In the context of this compound therapy, biomarkers could be used to predict which patients are most likely to benefit from the treatment, to monitor the therapeutic response, or to detect early signs of toxicity.

Collaborative Research Initiatives and Data Sharing for this compound Studies

The future of research on this compound will be significantly enhanced through collaborative initiatives and the open sharing of data. foonkiemonkey.co.uk The complexity of modern biomedical research necessitates a multidisciplinary approach, bringing together experts from academia, industry, and regulatory agencies.

Data sharing platforms and consortia focused on specific classes of compounds, such as aromatic amines, have already demonstrated their value in improving the accuracy of predictive models and accelerating research. lhasalimited.orgresearchgate.netnih.gov The Lhasa Aromatic Amines data sharing initiative, for example, allows pharmaceutical organizations to share proprietary Ames mutagenicity data, leading to the refinement of structure-activity relationships and the development of better predictive tools. lhasalimited.org Similar initiatives for this compound and related compounds could foster a more comprehensive understanding of their biological effects.

Cloud-based platforms and electronic lab notebooks facilitate seamless collaboration among researchers in different geographical locations, enabling the secure sharing of experimental data and analytical tools. foonkiemonkey.co.ukthermofisher.com By pooling resources and expertise, the scientific community can more efficiently address the key research questions surrounding this compound and translate new findings into clinical practice. fiercebiotech.com

Table 3: Key Collaborative Research Strategies

StrategyKey ParticipantsExpected Outcome
Data Sharing Consortia Pharmaceutical companies, academic institutions, regulatory agenciesCreation of large, high-quality datasets to improve predictive models for toxicity and efficacy.
Open Source Drug Discovery Platforms Global research communityAccelerated discovery of new therapeutic applications and analogs of this compound.
Public-Private Partnerships Government funding agencies, private industryFunding and support for large-scale, long-term studies on the clinical utility of this compound.
Interdisciplinary Research Networks Chemists, biologists, clinicians, data scientistsA more holistic understanding of the compound's properties and its interactions with biological systems.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Ethoxazene hydrochloride in pharmaceutical formulations?

  • Methodological Answer : this compound can be quantified using spectrophotometric or chromatographic techniques. For UV-Vis spectrophotometry, derivatization with pH-specific reagents (e.g., naphthoquinone sulfonic acid analogs) enables absorption maxima detection (e.g., 484 nm for similar hydrochlorides) . High-Performance Liquid Chromatography (HPLC) with buffered mobile phases (e.g., pH 3.6–5.0 phosphate buffers) and C18 columns provides better specificity for impurities . Validate methods per ICH Q2(R1) guidelines, including linearity (R² > 0.995), LOD (<0.1 µg/mL), and LOQ (<0.3 µg/mL) .

Q. What physicochemical properties of this compound are critical for preclinical study design?

  • Key Properties :

PropertyValueSource
Molecular Weight292.764 g/mol
CAS Number2313-87-3
SolubilityHydrochloride salts typically soluble in polar solvents (e.g., water, methanol)
StabilityLight-sensitive; store in amber glass at 2–8°C

Q. How can researchers ensure the stability of this compound in experimental solutions?

  • Methodological Answer :

  • Use pH-stable buffers (e.g., phosphate buffer, pH 4.0–6.0) to minimize hydrolysis .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation kinetics .
  • Protect solutions from light using amber vials and nitrogen purging to prevent oxidative degradation .

Advanced Research Questions

Q. How should researchers resolve contradictions in bioactivity data across studies involving this compound?

  • Methodological Answer :

  • Variable Analysis : Compare batch purity (HPLC-UV > 98%), solvent systems (e.g., DMSO vs. saline), and cell-line viability assays (MTT vs. ATP-based) .
  • Statistical Validation : Apply multivariate regression to isolate confounding variables (e.g., serum concentration in cell media) .
  • Reference Standards : Use certified reference materials (e.g., LGC Standards LGCFOR3083.00) to ensure compound integrity .

Q. What advanced strategies detect and quantify degradation products of this compound?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (80°C), acid/alkali (0.1M HCl/NaOH), and UV light (254 nm) to simulate degradation pathways .
  • HPLC-MS Analysis : Use reverse-phase C18 columns with gradient elution (acetonitrile/0.1% formic acid) and ESI-MS in positive ion mode to identify degradants .
  • Kinetic Modeling : Fit degradation data to zero/first-order models using software like MATLAB or Phoenix WinNonlin .

Q. How to design in vitro assays for this compound’s mechanism of action while minimizing interference?

  • Methodological Answer :

  • Negative Controls : Include solvent-only and scrambled siRNA controls to rule off-target effects .
  • Solubility Optimization : Use cyclodextrin complexes or co-solvents (e.g., PEG-400) to enhance aqueous solubility and reduce aggregation .
  • Endpoint Selection : Combine orthogonal assays (e.g., fluorescence polarization for target binding and qPCR for downstream gene expression) to cross-validate findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethoxazene hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethoxazene hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.